

# L-Serinamide Hydrochloride: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of L-Serinamide hydrochloride. The information is curated for professionals in research and development, offering detailed experimental protocols and clear visual representations of its utility in key biochemical processes.

# **Physical and Chemical Properties**

L-Serinamide hydrochloride is the hydrochloride salt of L-Serinamide, an amide derivative of the amino acid L-serine. It presents as a white to off-white crystalline powder.[1][2] Key physical and chemical data are summarized in the tables below.

**General and Physical Properties** 

Property	- Value	Source(s)
Appearance	White to off-white or red to purple crystals or crystalline powder	[1][2]
Melting Point	185-188 °C (decomposes)	[1][2]
Boiling Point	444.7 °C at 760 mmHg (calculated)	
Optical Activity	[α]20/D +14° (c=1 in H2O)	[1][2]



**Chemical and Molecular Properties** 

Property Property	Value	Source(s)
Molecular Formula	C <sub>3</sub> H <sub>9</sub> ClN <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	140.57 g/mol	[1]
CAS Number	65414-74-6	[1]
Synonyms	(S)-2-Amino-3- hydroxypropionamide hydrochloride, H-Ser-NH2·HCl	[2]
рКа	Data for the free amide, L-Serinamide, is available in the IUPAC Digitized pKa Dataset.  [3] Experimental values for the hydrochloride salt are not readily available.	
Solubility	Soluble in water.[4] Quantitative data (g/L) is not specified in the reviewed literature.	_
Stability and Storage	Stable under normal conditions. It is recommended to keep the container tightly closed and stored in a dark, cool, and well-ventilated place, under an inert atmosphere at room temperature.[1][2]	_

## **Experimental Protocols**

The following sections detail the experimental procedures for the synthesis of L-Serinamide hydrochloride and the determination of its key physical properties.

## **Synthesis of L-Serinamide Hydrochloride**



This protocol is adapted from the general procedure for the synthesis of (S)-2-amino-3-hydroxypropionamide hydrochloride from L-serine methyl ester hydrochloride.[1]

#### Materials:

- L-serine methyl ester hydrochloride
- Ammonia solution (e.g., 7N in Methanol or aqueous ammonia)
- Dilute hydrochloric acid
- Round-bottom flask
- Magnetic stirrer and stir bar
- Rotary evaporator
- · Freeze-dryer

#### Procedure:

- Dissolve 3.5 g (0.0225 mol) of L-serine methyl ester hydrochloride in 100 mL of ammonia solution in a round-bottom flask.
- Stir the reaction mixture at room temperature for 48 hours.
- After the reaction is complete, remove the ammonia by distillation under reduced pressure using a rotary evaporator.
- To the resulting residue, add a small amount of dilute hydrochloric acid to dissolve it completely.
- Freeze-dry the solution to obtain the L-serinamide hydrochloride product as a solid.

### **Determination of Melting Point**

This is a standard procedure for determining the melting point of a crystalline solid.

#### Apparatus:



- Melting point apparatus (e.g., digital melting point device or Thiele tube)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional)

#### Procedure:

- Ensure the L-Serinamide hydrochloride sample is dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample at a rate of approximately 10-15 °C per minute for a preliminary, approximate melting point determination.
- Allow the apparatus to cool.
- For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point.

### **Determination of Solubility (Qualitative)**

A general procedure to confirm the solubility of L-Serinamide hydrochloride in water.

#### Materials:

L-Serinamide hydrochloride



- · Distilled water
- Test tubes
- Vortex mixer or magnetic stirrer
- Spatula

#### Procedure:

- Add approximately 10 mg of L-Serinamide hydrochloride to a test tube.
- Add 1 mL of distilled water to the test tube.
- Agitate the mixture using a vortex mixer or a magnetic stirrer for 1-2 minutes.
- Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble under these conditions.
- If the solid has not fully dissolved, incrementally add more solvent and continue to agitate until the solid dissolves or it becomes apparent that it is sparingly soluble or insoluble.

### **Determination of pKa via Titration**

This protocol outlines a general method for determining the pKa values of an amino acid derivative by acid-base titration.

#### Materials:

- L-Serinamide hydrochloride
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- pH meter with a calibrated electrode
- Burette



- Beaker
- Magnetic stirrer and stir bar
- Distilled water

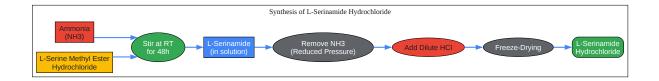
#### Procedure:

- Accurately weigh a sample of L-Serinamide hydrochloride and dissolve it in a known volume of distilled water in a beaker to create a solution of known concentration (e.g., 0.1 M).
- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
- Record the initial pH of the solution.
- Fill a burette with the standardized NaOH solution.
- Add the NaOH solution in small, precise increments (e.g., 0.2 mL).
- After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
- Continue the titration until the pH shows a significant and then diminishing increase, indicating the equivalence points have been passed (typically to around pH 12).
- Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
- The pKa value(s) can be determined from the midpoint(s) of the buffering region(s) on the titration curve. The pKa is the pH at which half of the acidic group has been neutralized.

### **Visualizations**

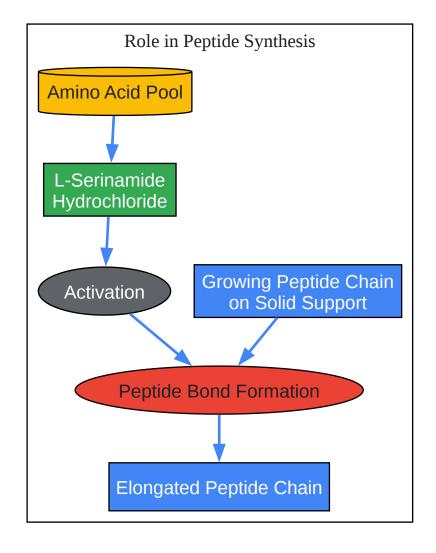
The following diagrams, created using the DOT language, illustrate the synthesis of L-Serinamide hydrochloride and its role in biochemical pathways.





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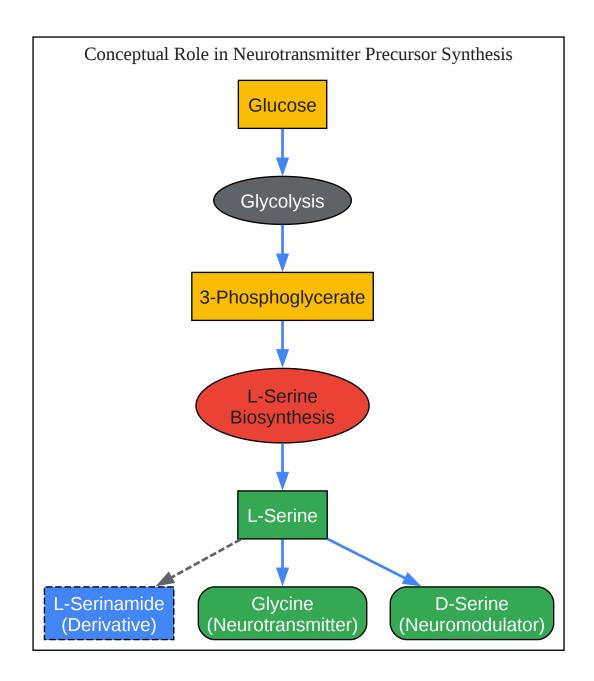
Caption: Workflow for the synthesis of L-Serinamide hydrochloride.





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Caption: L-Serinamide hydrochloride as a building block in peptide synthesis.



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Caption: L-Serine pathway and the conceptual position of L-Serinamide.



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